8-(chloromethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one
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Overview
Description
8-(chloromethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one is a synthetic organic compound belonging to the class of chromenones. This compound features a chloromethyl group attached to a dioxolochromenone core, which is a fused ring system combining a benzene ring with a dioxole and a chromenone moiety. Chromenones are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(chloromethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one typically involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with malonic acid in the presence of a catalyst such as piperidine, followed by cyclization.
Introduction of the Dioxole Ring: The dioxole ring is introduced by reacting the chromenone intermediate with a suitable diol, such as ethylene glycol, under acidic conditions to form the dioxolo ring.
Chloromethylation: The final step involves the chloromethylation of the dioxolochromenone intermediate. This can be achieved using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid like zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
8-(chloromethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify the existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be used to convert the chromenone core to a chromanol or chromane structure. Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Major Products Formed
Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of chromanols or chromanes.
Scientific Research Applications
8-(chloromethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 8-(chloromethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to inhibition or activation of specific biological pathways.
Pathways Involved: It may modulate oxidative stress pathways, inflammatory responses, and cell proliferation mechanisms. For example, its antioxidant properties can reduce reactive oxygen species (ROS) levels, thereby protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
6H-[1,3]dioxolo[4,5-g]chromen-6-one: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
8-methyl-6H-[1,3]dioxolo[4,5-g]chromen-6-one: Contains a methyl group instead of a chloromethyl group, affecting its reactivity and biological activity.
7,9-dimethoxy-6-phenyl-[1,3]dioxolo[4,5-g]chromen-8-one: Features additional methoxy and phenyl groups, which can influence its chemical properties and biological activities.
Uniqueness
8-(chloromethyl)-6H-[1,3]dioxolo[4,5-g]chromen-6-one is unique due to the presence of the chloromethyl group, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new bioactive molecules.
Properties
IUPAC Name |
8-(chloromethyl)-[1,3]dioxolo[4,5-g]chromen-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO4/c12-4-6-1-11(13)16-8-3-10-9(2-7(6)8)14-5-15-10/h1-3H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKWIQFDJAQEBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=CC(=O)O3)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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